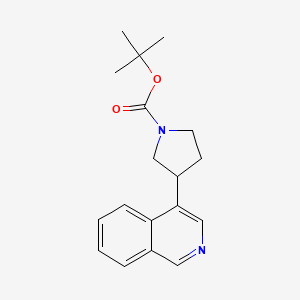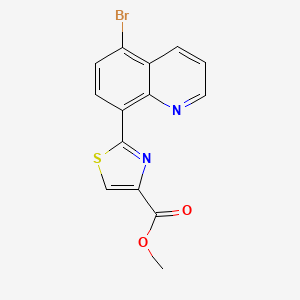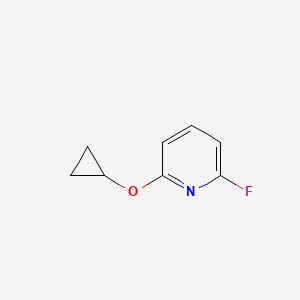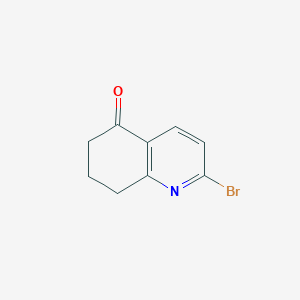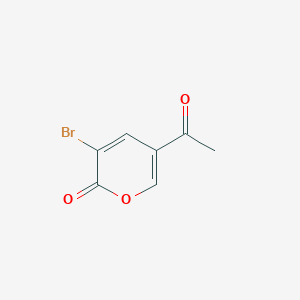
5-Acetyl-3-bromo-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the bromination of 5-acetyl-2H-pyran-2-one using bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3).
Multicomponent Reactions (MCRs): MCRs are efficient methods for synthesizing pyran derivatives. One such approach involves the reaction of 2H-pyran-2-one with acetyl chloride and bromine in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of 5-Acetyl-3-bromo-2H-pyran-2-one typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Bromine in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions.
Reduction: LiAlH4, ether solvent.
Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-), polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyran derivatives.
Scientific Research Applications
Chemistry: 5-Acetyl-3-bromo-2H-pyran-2-one is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown potential as a bioactive molecule, with applications in studying enzyme inhibition and receptor binding. Medicine: It is investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Industry: The compound is used in the development of new materials and chemical processes, such as in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 5-Acetyl-3-bromo-2H-pyran-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In anti-inflammatory applications, it may modulate signaling pathways involved in inflammation.
Molecular Targets and Pathways:
Enzyme Inhibition: Targets specific enzymes involved in disease processes.
Inflammation: Modulates pathways like NF-κB and MAPK.
Comparison with Similar Compounds
5-Acetyl-2H-pyran-2-one: Lacks the bromine atom.
3-Bromo-2H-pyran-2-one: Lacks the acetyl group.
5-Acetyl-3-chloro-2H-pyran-2-one: Similar structure but with chlorine instead of bromine.
Uniqueness: 5-Acetyl-3-bromo-2H-pyran-2-one is unique due to the presence of both the acetyl group and the bromine atom, which can influence its reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for developing new therapeutic agents and industrial chemicals.
Properties
Molecular Formula |
C7H5BrO3 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
5-acetyl-3-bromopyran-2-one |
InChI |
InChI=1S/C7H5BrO3/c1-4(9)5-2-6(8)7(10)11-3-5/h2-3H,1H3 |
InChI Key |
XMGAKXBCZNPFLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=COC(=O)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



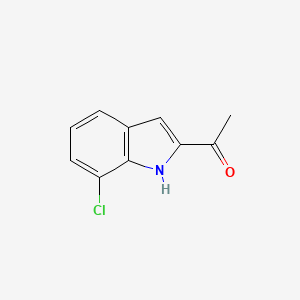
![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)
![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)
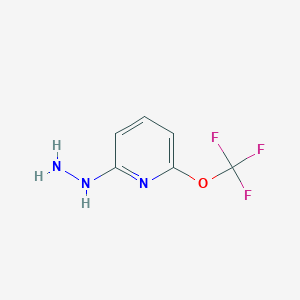
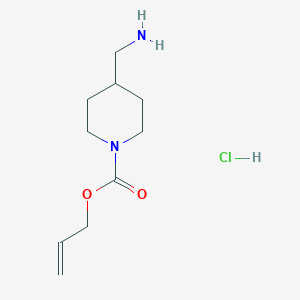
![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
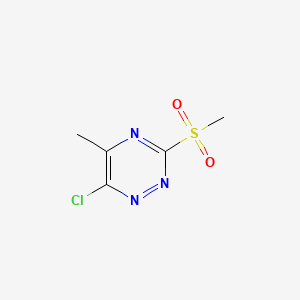
![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)
